N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)吗啉-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are known for their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, triazole compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .科学研究应用
除草活性
类似化合物的应用中值得注意的一点是它们在农业中作为除草剂的使用。例如,[1,2,4]三唑并[1,5-a]吡啶的衍生物已被制备出来,并被证明在低施用率下对广泛的植被具有优异的除草活性(Moran, 2003)。这表明该化学家族中的化合物,包括N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)吗啉-4-磺酰胺,可能为农业化学研究提供有价值的贡献,特别是在开发新的除草剂方面。
抗哮喘活性
对缩合唑衍生物的研究揭示了其在医学应用中的潜力,特别是在呼吸系统疾病治疗中。一项针对ω-磺酰基烷基氧基[1,2,4]三唑并[1,5-b]-哒嗪的研究发现,这些化合物可抑制豚鼠血小板活化因子诱导的支气管收缩,表明具有良好的抗哮喘活性(Kuwahara 等人,1997)。这突出了N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)吗啉-4-磺酰胺和相关化合物在治疗哮喘和其他呼吸系统疾病中的潜在治疗应用。
抗微生物和抗氧化特性
1,2,4-三唑衍生物的抗微生物活性已被探索,一些新型化合物对各种微生物表现出良好至中等活性(Bektaş 等人,2007)。此外,已合成衍生物并评估其抗氧化活性,包括终止由特定自由基诱导的DNA氧化中的自由基传播链的能力(Liu 等人,2015)。这些发现表明,N-((6-乙氧基-[1,2,4]三唑并[4,3-b]哒嗪-3-基)甲基)吗啉-4-磺酰胺可能表现出类似的抗微生物和抗氧化特性,这在药物研究和开发中可能很有价值。
未来方向
作用机制
Target of Action
Similar compounds with a triazolo[4,3-a]pyrazine nucleus have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
Compounds with similar structures have been found to inhibit the phosphodiesterase (pde) family , which could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Biochemical Pathways
Compounds with similar structures have been found to have antioxidant properties, which can protect cells against oxidative injury .
Result of Action
Compounds with similar structures have been found to lead to myocardial degeneration in rats .
属性
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S/c1-2-22-12-4-3-10-14-15-11(18(10)16-12)9-13-23(19,20)17-5-7-21-8-6-17/h3-4,13H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVIUGBWABIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCOCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。